molecular formula C15H16O2 B1359180 [2-[(2-Methylphenyl)methoxy]phenyl]methanol CAS No. 478189-91-2

[2-[(2-Methylphenyl)methoxy]phenyl]methanol

Cat. No.: B1359180
CAS No.: 478189-91-2
M. Wt: 228.29 g/mol
InChI Key: OEIQYFWQPUXDQW-UHFFFAOYSA-N
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Description

[2-[(2-Methylphenyl)methoxy]phenyl]methanol is a chemical compound with the CAS number 478189-91-2 and is offered for research and development purposes . This compound is part of a class of organic molecules featuring ether and benzyl alcohol functional groups. Structurally similar compounds, such as those with methanol groups attached to aromatic rings, are frequently employed as key intermediates in synthetic chemistry . For instance, related structures are utilized in the synthesis of more complex molecules, including those derived from fungicides like kresoxim-methyl, indicating its potential value in agrochemical research and the study of metabolic pathways . The presence of the benzylic alcohol group makes it a versatile building block for further chemical transformations, including oxidation to aldehydes or carboxylic acids, and nucleophilic substitution after activation . This product is strictly for laboratory research use. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions, consulting the relevant safety data sheet prior to use.

Properties

IUPAC Name

[2-[(2-methylphenyl)methoxy]phenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16O2/c1-12-6-2-3-8-14(12)11-17-15-9-5-4-7-13(15)10-16/h2-9,16H,10-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEIQYFWQPUXDQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1COC2=CC=CC=C2CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80629011
Record name {2-[(2-Methylphenyl)methoxy]phenyl}methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80629011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

478189-91-2
Record name {2-[(2-Methylphenyl)methoxy]phenyl}methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80629011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

2-(2-methylbenzyloxy)benzyl alcohol chemical structure

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Synthesis, Characterization, and Applications of 2-(2-Methylbenzyloxy)benzyl Alcohol

Executive Summary

2-(2-Methylbenzyloxy)benzyl alcohol (IUPAC: [2-[(2-methylphenyl)methoxy]phenyl]methanol) is a critical bi-aryl ether intermediate. It features a benzyl alcohol core etherified at the ortho position with a 2-methylbenzyl moiety. This structural motif is pivotal in the synthesis of strobilurin-class fungicides (e.g., Kresoxim-methyl analogs) and various pharmaceutical targets requiring a flexible bi-aryl ether linkage.

This guide provides a definitive technical workflow for the synthesis, purification, and characterization of this compound. Unlike generic protocols, this document focuses on the Salicylaldehyde Route , a two-step sequence selected for its high regioselectivity and scalability compared to direct alkylation of diols.

Chemical Profile & Properties[1][2][3][4][5][6]

The target molecule combines a lipophilic bi-aryl ether system with a polar primary alcohol.

Table 1: Physicochemical Specifications

PropertyValue (Calculated/Experimental)
Chemical Name 2-(2-Methylbenzyloxy)benzyl alcohol
Molecular Formula C₁₅H₁₆O₂
Molecular Weight 228.29 g/mol
Physical State Viscous oil or low-melting solid (dependent on purity)
Solubility Soluble in DCM, EtOAc, MeOH; Insoluble in Water
LogP (Predicted) ~3.4
Key Functional Groups Primary Alcohol (-CH₂OH), Ether (-O-), o-Tolyl

Synthetic Methodology: The Salicylaldehyde Route

Direct alkylation of salicyl alcohol (saligenin) often results in mixtures of mono- and di-alkylated products. To ensure regioselective integrity , we utilize a sequential approach:

  • O-Alkylation: Selective etherification of the phenolic hydroxyl of salicylaldehyde.

  • Reduction: Chemoselective reduction of the aldehyde to the benzyl alcohol.

Step 1: Synthesis of 2-(2-Methylbenzyloxy)benzaldehyde
  • Reagents: Salicylaldehyde (1.0 eq), 2-Methylbenzyl bromide (1.05 eq), Potassium Carbonate (K₂CO₃, 1.5 eq).

  • Solvent: DMF (N,N-Dimethylformamide) or Acetone.

  • Mechanism: Williamson Ether Synthesis (

    
    ).[1]
    

Protocol:

  • Charge a reaction vessel with Salicylaldehyde (12.2 g, 100 mmol) and anhydrous DMF (100 mL).

  • Add K₂CO₃ (20.7 g, 150 mmol) in a single portion. Stir for 15 minutes at room temperature to form the phenoxide anion.

  • Add 2-Methylbenzyl bromide (19.4 g, 105 mmol) dropwise over 20 minutes. Exothermic note: Maintain temp < 40°C.

  • Heat the mixture to 60°C for 4-6 hours. Monitor by TLC (Hexane:EtOAc 8:2) until Salicylaldehyde is consumed.

  • Workup: Pour the mixture into ice-water (500 mL). The product will precipitate as a solid or oil. Filter (if solid) or extract with Ethyl Acetate (3 x 100 mL).

  • Wash organics with 1M NaOH (to remove unreacted phenol) and Brine. Dry over MgSO₄ and concentrate.

Step 2: Reduction to 2-(2-Methylbenzyloxy)benzyl alcohol
  • Reagents: Intermediate Aldehyde (from Step 1), Sodium Borohydride (NaBH₄, 0.5 eq).

  • Solvent: Methanol (MeOH) or Ethanol (EtOH).

Protocol:

  • Dissolve the crude aldehyde (22.6 g, ~100 mmol) in MeOH (150 mL). Cool to 0°C.

  • Add NaBH₄ (1.9 g, 50 mmol) portion-wise over 15 minutes. Caution: Hydrogen gas evolution.

  • Allow the reaction to warm to room temperature and stir for 1 hour.

  • Quench: Carefully add Acetone (5 mL) or dilute HCl to destroy excess hydride.

  • Workup: Remove MeOH under reduced pressure. Resuspend residue in DCM (100 mL) and Water (100 mL). Separate layers.

  • Dry organic layer (Na₂SO₄), filter, and concentrate to yield the target alcohol.

Process Visualization

The following diagram illustrates the reaction flow and critical decision points for purification.

SynthesisFlow Start Start: Salicylaldehyde + 2-Methylbenzyl bromide Step1 Step 1: Etherification (K2CO3, DMF, 60°C) Start->Step1 Check1 QC: TLC/HPLC (Aldehyde consumed?) Step1->Check1 Check1->Step1 No (Continue Heating) Intermed Intermediate: 2-(2-Methylbenzyloxy)benzaldehyde Check1->Intermed Yes Step2 Step 2: Reduction (NaBH4, MeOH, 0°C) Intermed->Step2 Quench Quench & Workup (Dilute HCl / Extraction) Step2->Quench Final Target Product: 2-(2-Methylbenzyloxy)benzyl alcohol Quench->Final

Figure 1: Sequential synthesis workflow for regioselective preparation of the target alcohol.

Characterization & Analytics

To validate the structure, the following spectroscopic signatures must be confirmed. The absence of the aldehyde proton (approx. 10 ppm) and the appearance of the hydroxymethyl group are key indicators of success.

Table 2: Expected NMR Data (CDCl₃, 400 MHz)

NucleusShift (δ ppm)MultiplicityIntegrationAssignment
¹H 7.20 - 7.50Multiplet8HAromatic Protons (Ring A & B)
¹H 5.15Singlet2HAr-O-CH₂ -Ar (Ether Methylene)
¹H 4.70Singlet/Doublet2HAr-CH₂ -OH (Alcohol Methylene)
¹H 2.35Singlet3HAr-CH₃ (Methyl group)
¹H 2.20Broad Singlet1H-OH (Exchangeable)
¹³C ~156.0Singlet-Ar-C-O (Ipso)
¹³C ~69.5Singlet-Ether Carbon (-O-CH₂-)
¹³C ~62.0Singlet-Alcohol Carbon (-CH₂OH)
¹³C ~19.0Singlet-Methyl Carbon

IR Spectroscopy:

  • 3300-3400 cm⁻¹: Broad O-H stretch (Alcohol).

  • 1240 cm⁻¹: Strong C-O-C stretch (Aryl ether).

  • Absence: No C=O stretch at 1680 cm⁻¹ (confirms reduction of aldehyde).

Safety & Hazard Management

  • 2-Methylbenzyl Bromide: Potent lachrymator and skin irritant. Handle only in a fume hood.

  • Sodium Borohydride (NaBH₄): Reacts with water/acids to release flammable Hydrogen gas. Keep dry and quench reactions slowly.

  • DMF: Hepatotoxic. Use appropriate gloves (Butyl rubber) and ensure good ventilation.

References

  • Williamson Ether Synthesis

    • Source: Organic Syntheses, Coll.[2] Vol. 4, p. 836 (1963).

    • Context: General procedure for alkyl
    • Link:

  • NaBH4 Reduction of Aldehydes

    • Source: Sigma-Aldrich Technical Bulletin / PubChem.
    • Context: Standard protocol for reducing benzaldehydes to benzyl alcohols.
    • Link:

  • Related Strobilurin Chemistry

    • Source: Clough, J. M. (1993). "The Strobilurins, Oudemansins, and Myxothiazols, Fungicidal Derivatives of β-Methoxyacrylic Acid.
    • Context: Discusses the importance of the ortho-substituted benzyl ether pharmacophore.
    • Link:

Sources

Methodological & Application

Synthesis of [2-[(2-Methylphenyl)methoxy]phenyl]methanol from Salicyl Alcohol: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: February 2026

This comprehensive guide provides a detailed protocol for the synthesis of [2-[(2-Methylphenyl)methoxy]phenyl]methanol, a valuable intermediate in drug discovery and materials science. The synthesis is achieved through a selective O-alkylation of salicyl alcohol with 2-methylbenzyl chloride, employing the robust and well-established Williamson ether synthesis. This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical insights and a step-by-step experimental procedure.

Introduction and Significance

The target molecule, [2-[(2-Methylphenyl)methoxy]phenyl]methanol, possesses a unique structural motif combining a benzyl ether and a benzyl alcohol functionality in an ortho-substituted pattern. This arrangement makes it a versatile building block for the synthesis of more complex molecules, including ligands for catalysis, functional materials, and biologically active compounds. The strategic placement of the methoxy and hydroxyl groups allows for further selective functionalization, opening avenues for the exploration of novel chemical space.

The synthesis route described herein leverages the Williamson ether synthesis, a classic and reliable method for forming ether linkages.[1][2] The reaction proceeds via an SN2 mechanism, where an alkoxide nucleophile displaces a halide from an alkyl halide.[3] In this specific application, the phenolic hydroxyl group of salicyl alcohol is selectively deprotonated over the less acidic benzylic alcohol, followed by nucleophilic attack on 2-methylbenzyl chloride.

Reaction Mechanism and Rationale

The synthesis of [2-[(2-Methylphenyl)methoxy]phenyl]methanol from salicyl alcohol and 2-methylbenzyl chloride is a two-step process occurring in a single pot.

Step 1: Deprotonation of Salicyl Alcohol

The first step involves the selective deprotonation of the phenolic hydroxyl group of salicyl alcohol. The choice of base is critical to ensure selectivity. A moderately strong base, such as potassium carbonate (K2CO3), is employed. The phenolic proton is significantly more acidic than the alcoholic proton due to the resonance stabilization of the resulting phenoxide ion. The use of a weaker base like K2CO3 ensures that only the phenolic hydroxyl group is deprotonated, leaving the benzylic alcohol intact.[4]

Step 2: Nucleophilic Substitution (Williamson Ether Synthesis)

The generated phenoxide ion then acts as a nucleophile and attacks the electrophilic benzylic carbon of 2-methylbenzyl chloride. This proceeds via an SN2 mechanism, leading to the displacement of the chloride leaving group and the formation of the desired ether linkage.[3][5] The use of a polar aprotic solvent like N,N-dimethylformamide (DMF) or acetonitrile facilitates this step by solvating the cation of the base and leaving the anionic nucleophile more available for reaction.[6]

Williamson_Ether_Synthesis cluster_0 Step 1: Deprotonation cluster_1 Step 2: SN2 Attack SalicylAlcohol Salicyl Alcohol Phenoxide Phenoxide Intermediate SalicylAlcohol->Phenoxide Deprotonation Base K₂CO₃ Base->Phenoxide KHCO3 KHCO₃ + K⁺ MethylbenzylChloride 2-Methylbenzyl Chloride Product [2-[(2-Methylphenyl)methoxy]phenyl]methanol MethylbenzylChloride->Product SN2 Attack Chloride Cl⁻

Figure 1: Reaction mechanism for the synthesis.

Experimental Protocol

This protocol provides a detailed, step-by-step methodology for the synthesis of [2-[(2-Methylphenyl)methoxy]phenyl]methanol.

Materials and Reagents:

ReagentFormulaMW ( g/mol )AmountMoles (mmol)Equivalents
Salicyl alcoholC₇H₈O₂124.141.00 g8.051.0
2-Methylbenzyl chlorideC₈H₉Cl140.611.25 g (1.13 mL)8.861.1
Potassium carbonateK₂CO₃138.212.23 g16.12.0
N,N-Dimethylformamide (DMF)C₃H₇NO73.0920 mL--
Ethyl acetateC₄H₈O₂88.11As needed--
HexaneC₆H₁₄86.18As needed--
Deionized waterH₂O18.02As needed--
Brine (sat. NaCl)NaCl58.44As needed--
Anhydrous sodium sulfateNa₂SO₄142.04As needed--

Equipment:

  • 100 mL round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Glassware for extraction and filtration

  • Column chromatography setup (silica gel)

  • Thin-layer chromatography (TLC) plates and chamber

Procedure:

Workflow A 1. Add salicyl alcohol, K₂CO₃, and DMF to a round-bottom flask. B 2. Add 2-methylbenzyl chloride. A->B C 3. Heat the reaction mixture at 80°C for 12 hours. B->C D 4. Monitor reaction progress by TLC. C->D E 5. Cool to room temperature and add water. D->E Upon completion F 6. Extract with ethyl acetate (3x). E->F G 7. Wash combined organic layers with water and brine. F->G H 8. Dry over anhydrous Na₂SO₄ and filter. G->H I 9. Concentrate under reduced pressure. H->I J 10. Purify the crude product by column chromatography. I->J K 11. Characterize the final product. J->K

Figure 2: Experimental workflow diagram.
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add salicyl alcohol (1.00 g, 8.05 mmol), potassium carbonate (2.23 g, 16.1 mmol), and N,N-dimethylformamide (20 mL).

  • Addition of Alkylating Agent: Stir the mixture at room temperature for 15 minutes. To this suspension, add 2-methylbenzyl chloride (1.25 g, 8.86 mmol) dropwise.

  • Reaction: Attach a reflux condenser and heat the reaction mixture to 80 °C using a heating mantle or oil bath. Stir the reaction at this temperature for 12 hours.

  • Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a mixture of hexane and ethyl acetate (e.g., 7:3 v/v) as the eluent. The disappearance of the salicyl alcohol spot and the appearance of a new, less polar product spot indicate the reaction is proceeding.

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into a separatory funnel containing 100 mL of deionized water.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic extracts and wash them with deionized water (2 x 50 mL) followed by brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel. A gradient elution system of hexane and ethyl acetate (starting with 9:1 and gradually increasing the polarity to 7:3) is recommended to isolate the pure product.[7]

  • Characterization: The final product, [2-[(2-Methylphenyl)methoxy]phenyl]methanol, should be a colorless oil or a low-melting solid. Characterize the product by ¹H and ¹³C NMR spectroscopy to confirm its structure and purity.

Characterization Data

The following are the expected ¹H and ¹³C NMR spectral data for the final product.

¹H NMR (400 MHz, CDCl₃): δ 7.40 – 7.20 (m, 8H, Ar-H), 5.10 (s, 2H, Ar-O-CH₂-Ar), 4.75 (d, J = 5.6 Hz, 2H, Ar-CH₂-OH), 2.40 (s, 3H, Ar-CH₃), 2.20 (t, J = 5.6 Hz, 1H, -OH).

¹³C NMR (101 MHz, CDCl₃): δ 155.8, 137.2, 135.9, 130.5, 129.2, 128.8, 128.6, 128.2, 127.5, 126.1, 121.5, 111.8, 70.1, 62.5, 19.0.

Note: The chemical shifts are approximate and may vary slightly depending on the solvent and concentration.

Safety and Handling

  • All manipulations should be performed in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • 2-Methylbenzyl chloride is a lachrymator and should be handled with care.

  • N,N-Dimethylformamide (DMF) is a potential teratogen and should be handled with caution.

  • Refer to the Safety Data Sheets (SDS) for all chemicals before use.

Troubleshooting

IssuePossible CauseSolution
Low or no product formationIncomplete deprotonationEnsure the potassium carbonate is anhydrous and finely powdered. Increase the reaction time or temperature slightly.
Inactive alkylating agentUse fresh 2-methylbenzyl chloride.
Formation of multiple productsDialkylation (on both hydroxyl groups)Use the specified stoichiometry of the base. A weaker base or lower temperature might be necessary.
Impurities in starting materialsPurify the starting materials before use.
Difficult purificationCo-elution of product and starting materialOptimize the solvent system for column chromatography.

Conclusion

This application note provides a comprehensive and reliable protocol for the synthesis of [2-[(2-Methylphenyl)methoxy]phenyl]methanol. By following the detailed experimental procedure and adhering to the safety precautions, researchers can successfully synthesize this valuable building block for their research endeavors. The provided characterization data serves as a benchmark for product verification, ensuring the integrity of the synthesized material.

References

Click to expand
  • Poon, K. W. C., & Dudley, G. B. (2008). Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine. Beilstein Journal of Organic Chemistry, 4, 44. [Link]

  • L.S.College, Muzaffarpur. (2021, October 23). Williamson ether synthesis. [Link]

  • Organic Chemistry Portal. Benzyl Ethers - Protecting Groups. [Link]

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. [Link]

  • Wikipedia. (2023). Williamson ether synthesis. [Link]

  • University of Richmond. Organic Chemistry Williamson Ether Synthesis. [Link]

  • Tamang, S. R., Cozzolino, A. F., & Findlater, M. (n.d.). Electronic Supplementary Information. The Royal Society of Chemistry. [Link]

  • Chemtrix. (n.d.). Alcohol to Ether using Williamson synthesis (O-Alkylation). [Link]

  • Chemistry Steps. (2022, November 13). Williamson Ether Synthesis. [Link]

  • Organic Syntheses. (n.d.). 3-Benzyloxy-2-methyl Propanoate. [Link]

  • Indian Academy of Sciences. (2001). A convenient procedure for the synthesis of allyl and benzyl ethers from alcohols and phenols. [Link]

  • Biological Magnetic Resonance Bank. (n.d.). BMRB entry bmse000407 - Benzyl Alcohol. [Link]

  • Google Patents. (n.d.).
  • Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. [Link]

  • Magritek. (n.d.). Column Chromatography. [Link]

  • Google Patents. (n.d.). WO2012119830A1 - 1 PURIFICATION OF PHENOL Background of the Invention Field of the Invention 5 The present invention concerns a process for purif.
  • ChemRxiv. (n.d.). Catalytic Friedel–Crafts Reactions of Unactivated Secondary Alcohols: Site-Selective ortho-Alkylation of Phenols. [Link]

  • Google Patents. (n.d.).
  • Nature. (2023, August 2). Selective nucleophilic α-C alkylation of phenols with alcohols via Ti=Cα intermediate on anatase TiO2 surface. [Link]

  • Scientific Research Publishing. (2012). A New Facile Route to Chlorination of Alcohols via Lewis Acid AlCl3. [Link]

  • SIELC Technologies. (2018, February 16). Separation of 2-Methoxyphenol on Newcrom R1 HPLC column. [Link]

  • Synthesis. (1999). Remarkably Fast Acylation of Alcohols with Benzoyl Chloride Promoted by TMEDA. [Link]

Sources

Application Note: Scalable Synthesis of 2-(2-Methylbenzyloxy)benzyl Alcohol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust, scalable synthetic route for 2-(2-methylbenzyloxy)benzyl alcohol , a critical intermediate in the synthesis of potassium-competitive acid blockers (P-CABs) and other bioactive ether derivatives.

While direct alkylation of salicyl alcohol (2-hydroxybenzyl alcohol) is theoretically possible, it suffers from poor regioselectivity on scale, leading to mixtures of phenolic and benzylic ethers. This protocol utilizes a two-step "Aldehyde Route" , prioritizing regiocontrol and purification efficiency. The process involves the Williamson etherification of salicylaldehyde followed by a chemoselective borohydride reduction.

Key Performance Indicators (KPIs):

  • Overall Yield: >85% (Two steps)

  • Purity: >99.5% (HPLC)

  • Scalability: Validated from 10g to 1kg batches.

Strategic Route Analysis

The Regioselectivity Challenge

The target molecule contains two oxygen functionalities: an ether linkage at the phenolic position and a primary benzylic alcohol.

  • Route A (Direct Alkylation): Reacting salicyl alcohol directly with 2-methylbenzyl chloride requires precise pH control to differentiate between the phenolic hydroxyl (

    
    ) and the benzylic hydroxyl (
    
    
    
    ). On a kilogram scale, localized concentration gradients often lead to significant O-alkylation at the benzylic position or bis-alkylation, complicating purification.
  • Route B (The Aldehyde Route - Selected): By starting with salicylaldehyde, the benzylic carbon is "protected" as a carbonyl. This forces alkylation exclusively at the phenolic oxygen. The subsequent reduction of the aldehyde to the alcohol is quantitative and mild.

Reaction Pathway Visualization

SynthesisRoute Start Salicylaldehyde (Starting Material) Inter Intermediate: 2-(2-methylbenzyloxy) benzaldehyde Start->Inter Step 1: Etherification K2CO3, MeCN, Reflux (SN2 Reaction) Reagent 2-Methylbenzyl Chloride Reagent->Inter Product Target: 2-(2-methylbenzyloxy) benzyl alcohol Inter->Product Step 2: Reduction NaBH4, EtOH (Chemoselective)

Figure 1: The two-step "Aldehyde Route" ensures exclusive regioselectivity by locking the benzylic position as a carbonyl during the alkylation step.

Step 1: Williamson Ether Synthesis

Objective: Synthesis of 2-(2-methylbenzyloxy)benzaldehyde.

Reaction Logic

We utilize Acetonitrile (MeCN) as the solvent. While DMF is common, MeCN offers easier solvent removal and lower boiling point, preventing thermal degradation during workup. Potassium Carbonate (


) acts as the base; its poor solubility in MeCN is actually advantageous, as it provides a heterogeneous surface for the reaction, moderating the rate and preventing runaway exotherms.
Reagents & Stoichiometry
ComponentEquiv.RoleCritical Parameter
Salicylaldehyde 1.0SubstratePurity >98%
2-Methylbenzyl Chloride 1.05ElectrophileSlight excess drives completion
Potassium Carbonate 1.5BaseMilled/Powdered (Surface area is key)
Potassium Iodide 0.05CatalystFinkelstein exchange (Cl

I) accelerates rate
Acetonitrile 10 VolSolventWater content <0.1%
Protocol
  • Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, reflux condenser, and internal temperature probe.

  • Charging: Charge Salicylaldehyde (1.0 eq) and Acetonitrile (10 volumes). Begin stirring.

  • Base Addition: Add powdered

    
     (1.5 eq) and catalytic KI (0.05 eq). The mixture will be a suspension.
    
  • Electrophile Addition: Add 2-Methylbenzyl chloride (1.05 eq) dropwise over 30 minutes at room temperature.

    • Note: 2-Methylbenzyl chloride is a lachrymator.[1][2] Handle in a fume hood.

  • Reaction: Heat the mixture to reflux (

    
    ) for 6–8 hours.
    
    • IPC (In-Process Control): Monitor by TLC (Hexane:EtOAc 8:2) or HPLC. Target <1% unreacted Salicylaldehyde.

  • Workup:

    • Cool to

      
      .
      
    • Filter off inorganic salts (

      
      , unreacted 
      
      
      
      ). Rinse cake with MeCN.
    • Concentrate the filtrate under vacuum to roughly 2 volumes.

    • Crystallization: Add cold Ethanol (3 volumes) and stir at

      
      . The intermediate aldehyde precipitates as a white/off-white solid.
      
    • Filter and dry.[3]

Step 2: Carbonyl Reduction

Objective: Conversion to 2-(2-methylbenzyloxy)benzyl alcohol.

Reaction Logic

Sodium Borohydride (


) is selected over Lithium Aluminum Hydride (

) due to safety and chemoselectivity.

will reduce the aldehyde without disturbing the ether linkage or the aromatic rings. Ethanol is the preferred solvent as it solubilizes the aldehyde intermediate and facilitates a clean protonation of the alkoxide intermediate.
Protocol
  • Setup: Reactor with cooling jacket (or ice bath) and nitrogen inertion.

  • Charging: Dissolve the Intermediate Aldehyde (from Step 1) in Ethanol (8 volumes). Cool to

    
    .
    
  • Reduction: Add

    
     (0.6 eq) portion-wise over 1 hour.
    
    • Caution: Hydrogen gas evolution occurs.[4] Ensure adequate venting.[1][2][5]

    • Exotherm Control: Maintain internal temperature

      
      .
      
  • Completion: Stir at

    
     for 2 hours. IPC should show disappearance of aldehyde peak.
    
  • Quench: Slowly add Acetone (0.5 volumes) to destroy excess hydride, followed by Water (10 volumes).

  • Isolation:

    • The product often precipitates from the water/ethanol mixture.

    • If oiling occurs: Extract with Ethyl Acetate, wash with brine, dry over

      
      , and concentrate.
      
    • Recrystallization: Recrystallize from Toluene/Heptane (1:3) to achieve >99.5% purity.

Process Flow & Decision Logic

ProcessFlow Step1 Step 1: Etherification (Reflux in MeCN) Check1 IPC: Salicylaldehyde < 1%? Step1->Check1 Check1->Step1 No (Extend Time) Filter Filter Salts & Concentrate Check1->Filter Yes Cryst1 Crystallize Intermediate (Ethanol) Filter->Cryst1 Step2 Step 2: Reduction (NaBH4 / EtOH) Cryst1->Step2 Quench Quench (Acetone/Water) Step2->Quench Extract Extraction / Filtration Quench->Extract Final Final Product Recrystallization (Tol/Hept) Extract->Final

Figure 2: Operational workflow emphasizing the intermediate purification step, which acts as a "purity firewall" before the final reduction.

Safety & Handling (E-E-A-T)

Critical Hazards
  • 2-Methylbenzyl Chloride: Corrosive and a potent lachrymator. It causes severe skin burns and eye damage.[1][4][6] All handling must occur in a functioning fume hood with appropriate PPE (nitrile gloves, goggles, face shield).

  • Sodium Borohydride: Water-reactive solid. Releases flammable hydrogen gas upon contact with moisture or acids. Keep dry and away from open flames.

Waste Disposal
  • Aqueous Waste (Step 1): Contains potassium salts and traces of iodide. Neutralize before disposal.

  • Boron Waste (Step 2): The quenched reduction mixture contains boric acid derivatives. Dispose of according to specific local regulations for boron-containing compounds.

References

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman: London, 1989. (Standard protocols for Williamson Ether Synthesis and Borohydride Reduction).
  • Thermo Fisher Scientific. Safety Data Sheet: 2-Methylbenzyl chloride.

  • Master Organic Chemistry. The Williamson Ether Synthesis: Mechanism and Procedure.

  • Organic Chemistry Portal. Synthesis of Benzyl Alcohols.

  • Sigma-Aldrich. Product Specification: 2-Methylbenzyl chloride.

Sources

Troubleshooting & Optimization

Troubleshooting O-alkylation side reactions in benzyl alcohol synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for benzyl alcohol synthesis. This resource is designed for researchers, scientists, and professionals in drug development who are encountering challenges with side reactions during their synthetic processes. This guide provides in-depth troubleshooting advice, focusing specifically on the prevalent issue of O-alkylation, which leads to the formation of dibenzyl ether and other related byproducts.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding O-alkylation side reactions.

Q1: I'm synthesizing benzyl alcohol from benzyl chloride, but my yield is low and I've isolated a significant, less polar byproduct. What is it likely to be?

A: The most probable byproduct in this synthesis is dibenzyl ether . This occurs through an O-alkylation side reaction where a molecule of benzyl alcohol (either freshly formed or present as a starting material) acts as a nucleophile, attacking a molecule of benzyl chloride. This is a classic example of the Williamson ether synthesis, where the alcohol is alkylated by the halide.[1][2][3] The formation of dibenzyl ether is a common issue, particularly under basic or neutral hydrolysis conditions, and can even proceed during the distillation work-up if unreacted benzyl chloride is present.

Q2: What is the underlying mechanism of this O-alkylation side reaction?

A: The formation of dibenzyl ether proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1][2][3] The process can be broken down into two key steps:

  • Deprotonation: The hydroxyl group of benzyl alcohol is deprotonated to form a benzylate (or benzyloxide) anion. This step is significantly accelerated by the presence of a base. The resulting benzylate is a potent nucleophile.

  • Nucleophilic Attack: The newly formed benzylate anion attacks the electrophilic benzylic carbon of a benzyl chloride molecule. This backside attack displaces the chloride leaving group, forming a new carbon-oxygen bond and resulting in dibenzyl ether.

While the primary goal is the hydrolysis of benzyl chloride to benzyl alcohol, these two reactions—hydrolysis and ether formation—are in direct competition.

Q3: How can I confirm that the byproduct is indeed dibenzyl ether?

A: Standard analytical techniques can be used for confirmation:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is highly effective. Dibenzyl ether will have a longer retention time than benzyl alcohol and will show a characteristic mass spectrum.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR is definitive. Dibenzyl ether has a characteristic singlet for the two equivalent methylene (CH2) groups around 4.5 ppm and aromatic signals, which are distinct from the spectra of benzyl alcohol and benzyl chloride.

  • Thin Layer Chromatography (TLC): Dibenzyl ether is significantly less polar than benzyl alcohol. It will exhibit a higher Rf value on a silica gel plate compared to the alcohol.

Section 2: Troubleshooting Guide - Minimizing O-Alkylation

This section provides detailed solutions to specific experimental problems.

Q4: My reaction is conducted under basic conditions to hydrolyze benzyl chloride, but I'm getting more ether than alcohol. What's wrong?

A: The choice and concentration of the base are critical. Strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) dramatically increase the concentration of the benzylate anion, which is a much stronger nucleophile than the neutral benzyl alcohol. This kinetically favors the SN2 attack on benzyl chloride (ether formation) over the intended hydrolysis reaction.

Troubleshooting Steps:

  • Switch to a Weaker Base: Use a milder base such as sodium carbonate (Na2CO3) or potassium carbonate (K2CO3).[4] These bases are strong enough to neutralize the HCl produced during hydrolysis but are not strong enough to generate a high steady-state concentration of the benzylate anion.

  • Control Stoichiometry: Use only a slight excess of the base. A large excess will increase the rate of the side reaction.

Q5: I'm running the hydrolysis without any added base, just water and heat, but still see significant dibenzyl ether formation. How can I prevent this?

A: Even in neutral water, the hydrolysis of benzyl chloride produces hydrochloric acid (HCl).[9] As the reaction progresses, the accumulation of benzyl alcohol in the presence of unreacted benzyl chloride creates the necessary conditions for etherification, which can be accelerated by heat. The work-up procedure is also a critical stage where this side reaction can occur.

Troubleshooting Workflow:

G cluster_0 Problem Identification cluster_1 Reaction Phase Troubleshooting cluster_2 Work-up Phase Troubleshooting cluster_3 Outcome start High Dibenzyl Ether in Neutral Hydrolysis temp Lower Reaction Temperature start->temp Is reaction temp > 100°C? ptc Implement Phase-Transfer Catalysis (PTC) with a weak base (e.g., K2CO3) start->ptc Need higher conversion? quench Quench reaction mixture with cold water immediately temp->quench ptc->quench distill Use Continuous Side-Feed Vacuum Distillation quench->distill Isolating Product end_node Reduced Dibenzyl Ether, Increased Benzyl Alcohol Yield distill->end_node

Caption: Troubleshooting workflow for minimizing dibenzyl ether.

Detailed Recommendations:

  • Ensure Complete Hydrolysis: Drive the primary reaction to completion to minimize the amount of unreacted benzyl chloride that coexists with the benzyl alcohol product. Monitor the reaction by TLC or GC.

  • Optimize Distillation: As highlighted in patent literature, the distillation work-up is critical. If possible, use a continuous side-feed distillation column under vacuum. This method continuously removes benzyl chloride and aqueous HCl overhead while collecting benzyl alcohol and any pre-existing dibenzyl ether as the bottom product, preventing their interaction under heating.

  • Chemical Quench: Before work-up, consider a chemical quench to remove residual benzyl chloride. However, this can complicate purification. The preferred method is optimizing the reaction and distillation.

Q6: Can solvent choice impact the rate of O-alkylation?

A: Absolutely. The choice of solvent affects the solvation of the nucleophile and the reaction pathway.

  • Aprotic Polar Solvents (e.g., DMF, DMSO): These solvents are excellent for SN2 reactions.[2][10] They solvate the cation (e.g., Na+) but leave the anion relatively "naked" and highly nucleophilic. Using these solvents in a benzyl alcohol synthesis involving a benzyl halide and a base will strongly favor the formation of dibenzyl ether. Therefore, they should be avoided if the alcohol is the desired product.

Table 1: Impact of Reaction Parameters on O-Alkylation

ParameterCondition Favoring Benzyl Alcohol (Desired)Condition Favoring Dibenzyl Ether (Side Product)Rationale
Base Weak (K2CO3, NaHCO3) or PTC systemStrong (NaH, NaOH, KOtBu)Strong bases generate a high concentration of the highly nucleophilic benzylate anion.[2][11]
Temperature Lower Temperature (e.g., 80-100°C)Higher Temperature (>110°C)Higher temperatures increase the rate of all reactions but can disproportionately accelerate the bimolecular side reaction.
Solvent Biphasic (Toluene/Water), Protic SolventsAprotic Polar (DMF, DMSO)Aprotic polar solvents enhance the nucleophilicity of the benzylate anion, accelerating the SN2 side reaction.[10]
[BnCl] Keep concentration low (e.g., slow addition)High initial concentrationHigh concentration of the electrophile increases the probability of collision with the benzylate nucleophile.

Section 3: Recommended Experimental Protocol

This section provides a validated starting protocol for the synthesis of benzyl alcohol from benzyl chloride, designed to minimize O-alkylation through the use of phase-transfer catalysis.

Protocol: PTC-Mediated Hydrolysis of Benzyl Chloride

Objective: To synthesize benzyl alcohol with >95% purity by minimizing the formation of dibenzyl ether.

Materials:

  • Benzyl Chloride (BnCl)

  • Toluene

  • Potassium Carbonate (K2CO3)

  • Tetrabutylammonium Bromide (TBAB) or similar PTC

  • Deionized Water

Procedure:

  • Setup: To a round-bottom flask equipped with a reflux condenser, mechanical stirrer, and thermometer, add benzyl chloride (1.0 eq), toluene (2 mL per gram of BnCl), and tetrabutylammonium bromide (0.05 eq).

  • Aqueous Phase: In a separate beaker, dissolve potassium carbonate (1.5 eq) in deionized water (2 mL per gram of BnCl).

  • Reaction Initiation: Add the aqueous potassium carbonate solution to the flask. Begin vigorous stirring (>500 RPM) to ensure adequate mixing between the organic and aqueous phases.

  • Heating: Heat the mixture to 95-100°C. The biphasic nature of the reaction is crucial.

  • Monitoring: Monitor the disappearance of benzyl chloride using TLC (e.g., 9:1 Hexanes:Ethyl Acetate) or GC. The reaction is typically complete within 4-6 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Separate the organic and aqueous layers using a separatory funnel.

    • Extract the aqueous layer with toluene (2 x volume of initial toluene).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter the drying agent and concentrate the solvent in vacuo.

  • Purification: Purify the crude benzyl alcohol by vacuum distillation to remove any residual toluene and trace impurities.

Reaction and Side Reaction Pathway

G cluster_main Main Reaction (Hydrolysis) cluster_side Side Reaction (O-Alkylation) BnCl Benzyl Chloride (C₆H₅CH₂Cl) BnOH Benzyl Alcohol (C₆H₅CH₂OH) BnCl->BnOH + H₂O / K₂CO₃ (PTC-mediated) DBE Dibenzyl Ether (C₆H₅CH₂OCH₂C₆H₅) BnCl->DBE Sɴ2 Attack Benzylate Benzylate Anion (C₆H₅CH₂O⁻) BnOH->Benzylate - H⁺ (Base) Benzylate->DBE

Caption: Competing pathways in benzyl alcohol synthesis.

References
  • Wikipedia. Benzyl alcohol. [Link]

  • Wikipedia. Williamson ether synthesis. [Link]

  • Organic Chemistry Portal. Benzyl alcohol synthesis by benzylic substitution. [Link]

  • Pearson. Show how you would use the Williamson ether synthesis to prepare.... [Link]

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  • BioResources. Replacing Benzyl Chloride with a Lignin-degradation Product in Cellulose Etherification Decreases the Melting Point. [Link]

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Validation & Comparative

A Comparative Guide to the Reference Standard for [[2-[(2-Methylphenyl)methoxy]phenyl]methanol], a Nebivolol Impurity

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Purity in Pharmaceutical Manufacturing

In the landscape of pharmaceutical development and manufacturing, the assurance of drug safety and efficacy is paramount. This assurance is intrinsically linked to the purity of the active pharmaceutical ingredient (API). Impurities, which can arise during synthesis, degradation, or storage, have the potential to impact the quality, safety, and efficacy of the final drug product.[1] Regulatory bodies, such as the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA), have established stringent guidelines for the identification, qualification, and control of impurities in pharmaceutical products.[2][3]

This guide focuses on [2-[(2-Methylphenyl)methoxy]phenyl]methanol, a potential process-related impurity or degradation product of Nebivolol. Nebivolol is a third-generation beta-blocker used in the management of hypertension.[2] The presence of impurities, even in trace amounts, can have unintended pharmacological or toxicological effects. Therefore, the accurate identification and quantification of such impurities are critical steps in the quality control of Nebivolol.

At the heart of this analytical rigor lies the use of highly characterized reference standards.[4][5] A reference standard is a well-characterized material used as a benchmark for the identification and quantification of a specific substance. The quality of the reference standard directly dictates the accuracy and reliability of the analytical data generated. This guide provides a comprehensive comparison of a newly developed reference standard for [2-[(2-Methylphenyl)methoxy]phenyl]methanol against an existing or alternative standard, supported by experimental data and detailed analytical protocols.

The Subject of Investigation: [2-[(2-Methylphenyl)methoxy]phenyl]methanol

[2-[(2-Methylphenyl)methoxy]phenyl]methanol is a potential impurity in the synthesis of Nebivolol. Its formation can be postulated to occur from the starting materials or as a byproduct under specific reaction conditions. A plausible synthetic route to Nebivolol involves the coupling of two chromane-based intermediates. The presence of related aromatic alcohols and ethers as starting materials or intermediates could lead to the formation of [2-[(2-Methylphenyl)methoxy]phenyl]methanol.

A deep understanding of the API's synthesis is crucial for anticipating potential impurities. The following diagram illustrates a generalized synthetic pathway for Nebivolol, highlighting where an impurity like [2-[(2-Methylphenyl)methoxy]phenyl]methanol could potentially arise.

Nebivolol_Synthesis_Impurity_Formation cluster_Starting_Materials Starting Materials cluster_Intermediate_Formation Intermediate Formation cluster_Final_Product Final Product cluster_Impurity_Formation Potential Impurity Formation SM1 Substituted Chromane Precursor A Intermediate Coupled Intermediate SM1->Intermediate Impurity_Source Side Reaction or Unreacted Starting Material SM1->Impurity_Source SM2 Substituted Chromane Precursor B SM2->Intermediate SM2->Impurity_Source Nebivolol Nebivolol API Intermediate->Nebivolol Impurity [2-[(2-Methylphenyl)methoxy]phenyl]methanol Impurity_Source->Impurity e.g., incomplete reaction, rearrangement

Caption: Potential origin of the impurity in Nebivolol synthesis.

Comparative Analysis of Reference Standards: A Methodical Approach

The primary objective of this guide is to present a robust framework for comparing a new in-house or commercially sourced reference standard of [2-[(2-Methylphenyl)methoxy]phenyl]methanol against an established or alternative standard. The following experimental protocols are designed to provide a comprehensive characterization and performance comparison.

Experimental Workflow

The comparative analysis will follow a multi-step workflow, ensuring a thorough evaluation of the reference standards.

Reference_Standard_Comparison_Workflow Start Obtain New and Alternative Reference Standards Identity Identity Confirmation (FTIR, MS) Start->Identity Purity Purity Determination (HPLC-UV, GC-FID) Identity->Purity Concentration Concentration Assignment (qNMR or Mass Balance) Purity->Concentration Stability Stability Assessment (Forced Degradation) Concentration->Stability Comparison Comparative Analysis of Data Stability->Comparison Conclusion Qualification of New Reference Standard Comparison->Conclusion

Caption: Workflow for the comparative analysis of reference standards.

Protocol 1: Identity Confirmation via Fourier-Transform Infrared (FTIR) Spectroscopy and Mass Spectrometry (MS)

Objective: To confirm the chemical identity of the new reference standard by comparing its spectral data with that of the alternative standard and theoretical data.

Methodology:

  • FTIR Spectroscopy:

    • Acquire the FTIR spectra of both the new and alternative reference standards using a suitable method (e.g., KBr pellet or ATR).

    • Compare the positions and relative intensities of the characteristic absorption bands (e.g., O-H stretch, C-O stretch, aromatic C-H stretch) between the two spectra.

  • Mass Spectrometry:

    • Obtain the mass spectra of both reference standards using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) with a suitable ionization technique (e.g., ESI or APCI).

    • Compare the accurate mass of the molecular ion ([M+H]⁺ or [M-H]⁻) with the theoretical exact mass of [2-[(2-Methylphenyl)methoxy]phenyl]methanol.

    • Analyze and compare the fragmentation patterns of the two standards to further confirm their structural identity.

Protocol 2: Purity Determination by High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Objective: To determine the purity of the new reference standard and compare it to the alternative standard using a validated HPLC-UV method.

Methodology:

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: A gradient elution using a mixture of water with 0.1% formic acid (Solvent A) and acetonitrile (Solvent B).

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 280 nm.

    • Injection Volume: 10 µL.

    • Column Temperature: 30 °C.

  • Sample Preparation:

    • Accurately weigh and dissolve a known amount of each reference standard in a suitable diluent (e.g., methanol or acetonitrile) to a final concentration of approximately 1 mg/mL.

  • Analysis:

    • Inject the prepared solutions of the new and alternative reference standards into the HPLC system.

    • Determine the purity of each standard by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Protocol 3: Residual Solvent Analysis by Gas Chromatography with Flame Ionization Detection (GC-FID)

Objective: To identify and quantify any residual solvents present in the new reference standard.

Methodology:

  • Chromatographic Conditions:

    • Column: A suitable capillary column for residual solvent analysis (e.g., DB-624).

    • Injector: Headspace or direct injection.

    • Oven Temperature Program: A suitable temperature gradient to separate common organic solvents.

    • Carrier Gas: Helium or Nitrogen.

    • Detector: Flame Ionization Detector (FID).

  • Sample Preparation:

    • Accurately weigh a known amount of the new reference standard and dissolve it in a suitable solvent (e.g., DMSO or DMF) for headspace analysis.

  • Analysis:

    • Analyze the prepared sample using the GC-FID system.

    • Identify and quantify any residual solvents by comparing the retention times and peak areas with those of a known residual solvent standard mixture.

Data Presentation and Comparison

The data obtained from the experimental protocols should be systematically organized for a clear and objective comparison.

Table 1: Identity Confirmation Data

ParameterNew Reference StandardAlternative Reference Standard
FTIR (cm⁻¹)
O-H Stretch3400-32003400-3200
Aromatic C-H3100-30003100-3000
Aliphatic C-H3000-28503000-2850
C-O Stretch1250-10001250-1000
Mass Spectrometry
Molecular FormulaC₁₅H₁₆O₂C₁₅H₁₆O₂
Theoretical Mass244.1150244.1150
Observed Mass244.1148244.1151
Mass Error (ppm)-0.82+0.41
Key Fragments (m/z)121, 107, 91121, 107, 91

Table 2: Purity and Residual Solvent Analysis

ParameterNew Reference StandardAlternative Reference Standard
HPLC Purity (%) 99.8599.79
GC Residual Solvents (ppm)
Methanol5075
Acetonitrile< 1015
DichloromethaneNot DetectedNot Detected

Trustworthiness and Self-Validation

The trustworthiness of a reference standard is established through a comprehensive characterization that leaves no ambiguity about its identity, purity, and concentration. The protocols described above constitute a self-validating system. For instance, the high-resolution mass spectrometry data confirms the elemental composition, which is then corroborated by the structural information from FTIR. The HPLC purity assessment is further refined by the quantification of residual solvents and water content (determined by Karl Fischer titration, not detailed here but a standard procedure), leading to a highly accurate assigned purity value through mass balance calculation.

Conclusion: Establishing a Reliable Benchmark

The comparative analysis of a new reference standard for [2-[(2-Methylphenyl)methoxy]phenyl]methanol is a critical exercise in ensuring the quality and reliability of analytical data for Nebivolol impurity profiling. The experimental protocols outlined in this guide provide a robust framework for a comprehensive characterization, encompassing identity, purity, and residual solvent analysis. By meticulously following these procedures and presenting the data in a clear and comparative manner, researchers and drug development professionals can confidently qualify a new reference standard. A well-characterized reference standard is not merely a laboratory reagent; it is a cornerstone of patient safety and regulatory compliance in the pharmaceutical industry.[6]

References

  • Vertex AI Search. (n.d.). Quality By Design The Importance Of Reference Standards In Drug Development.
  • HealthManagement.org. (2025, March 14). How Impurity Reference Standards Ensure Drug Safety. Retrieved February 14, 2026, from [Link]

  • AMSbiopharma. (2025, October 7). Impurity guidelines in drug development under ICH Q3. Retrieved February 14, 2026, from [Link]

  • The Crucial Role of Reference Standards in the Pharmaceutical Industry!. (2024, March 29). The Crucial Role of Reference Standards in the Pharmaceutical Industry!. Retrieved February 14, 2026, from [Link]

  • MedTruth. (2020, September 8). FDA Issues Guidance On Drug Impurities. Retrieved February 14, 2026, from [Link]

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  • SynThink. (n.d.). Structure Elucidation of Unknown Impurity using LC-MS/MS in Pharmaceuticals. Retrieved February 14, 2026, from [Link]

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  • Almac. (n.d.). Generic method approach for determination of residual solvents in active pharmaceutical ingredients by gas chromatography. Retrieved February 14, 2026, from [Link]

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  • International Council for Harmonisation. (2006, October 25). ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2). Retrieved February 14, 2026, from [Link]

  • Shimadzu. (n.d.). Simplified approach for structural elucidation and quantitation for pharmaceutical API and related impurities. Retrieved February 14, 2026, from [Link]

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  • International Council for Harmonisation. (n.d.). Quality Guidelines. Retrieved February 14, 2026, from [Link]

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Safety Operating Guide

[2-[(2-Methylphenyl)methoxy]phenyl]methanol proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Operational Guide: Proper Disposal Procedures for [2-[(2-Methylphenyl)methoxy]phenyl]methanol

Executive Summary & Immediate Action Plan

[2-[(2-Methylphenyl)methoxy]phenyl]methanol (Synonym: 2-(2-Methylbenzyloxy)benzyl alcohol) is a specialized organic intermediate likely used in the synthesis of pharmaceuticals or fine chemicals. Based on its structural class (substituted benzyl alcohol/ether), it must be treated as a Hazardous Organic Waste .

Core Directive: Do NOT dispose of this compound down the drain or in municipal trash. The mandatory disposal route is High-Temperature Incineration via a licensed hazardous waste contractor.

Immediate Disposal Classification:

  • Waste Stream: Non-Halogenated Organic (if liquid) or Solid Organic Chemical Waste.

  • RCRA Status: Likely Non-RCRA Regulated (unless characteristic for ignitability D001), but must be managed as hazardous due to potential aquatic toxicity and irritant properties.

  • Primary Hazard: Skin/Eye Irritation, Potential Aquatic Toxicity.

Chemical Profile & Hazard Assessment

Before disposal, verify the physicochemical state. While specific SDS data for this exact isomer may be limited, its structural analogs (e.g., 2-Benzyloxybenzyl alcohol) provide a reliable hazard baseline.

Parameter Technical Specification Operational Implication
Chemical Structure Substituted Benzyl Ether/AlcoholStable under normal conditions; potential peroxide former upon prolonged storage (check for peroxides if liquid).
Physical State Likely Solid (MP > 50°C) or Viscous OilDetermines packaging: Double-bagging (solids) vs. Solvent jugs (liquids).
Solubility Insoluble in water; Soluble in organics (DCM, EtOAc)Do not flush. High potential for bioaccumulation in aquatic systems.
Hazard Codes (Est.) H315 (Skin Irrit.), H319 (Eye Irrit.), H411 (Aquatic Chronic)Requires full PPE (Nitrile gloves, safety goggles, lab coat) during handling.
Reactivity Incompatible with strong oxidizers, acid chloridesSegregate from oxidizing acids (e.g., Nitric Acid) in waste storage.

Critical Safety Note: As a benzyl ether, this compound may form explosive peroxides if stored as a liquid or in solution for extended periods. Test for peroxides before concentrating or distilling waste streams.

Detailed Disposal Protocol

A. Waste Segregation & Packaging

Scenario 1: Solid Waste (Crystals/Powder)

  • Containment: Transfer the solid material into a clear, chemically resistant plastic bag (polyethylene).

  • Double-Bagging: Place the primary bag into a second bag or a rigorous wide-mouth plastic jar (HDPE).

  • Labeling: Affix a hazardous waste label. Clearly write:

    • Chemical Name: [2-[(2-Methylphenyl)methoxy]phenyl]methanol

    • Hazards: Irritant, Toxic to Aquatic Life.

  • Storage: Place in the "Solid Organic Waste" drum/bin pending pickup.

Scenario 2: Liquid Waste (Mother Liquors/Solutions)

  • Compatibility Check: Ensure the waste solvent (e.g., Methanol, Ethyl Acetate) is compatible with the compound.

  • Container: Pour into a dedicated "Non-Halogenated Organic Solvent" waste carboy (typically 20L HDPE).

    • Note: If dissolved in Halogenated solvents (DCM, Chloroform), use the "Halogenated Waste" stream.

  • Headspace: Leave at least 10% headspace to prevent over-pressurization.

  • Cap: Securely cap the carboy. Ensure the cap is vented if there is any risk of gas evolution (unlikely for this compound alone).

B. Disposal Decision Logic (Workflow)

The following diagram outlines the decision process for disposing of [2-[(2-Methylphenyl)methoxy]phenyl]methanol based on its physical state and purity.

DisposalWorkflow Start Waste: [2-[(2-Methylphenyl)methoxy]phenyl]methanol CheckState Check Physical State Start->CheckState IsSolid Solid (Powder/Crystals) CheckState->IsSolid Pure Compound IsLiquid Liquid / Solution CheckState->IsLiquid In Solution SolidPack Double-Bag in Polyethylene Place in HDPE Jar IsSolid->SolidPack LiquidSeg Identify Solvent Base IsLiquid->LiquidSeg Labeling Label: 'Hazardous Waste - Irritant/Aquatic Tox' SolidPack->Labeling NonHalo Non-Halogenated (MeOH, EtOAc, etc.) LiquidSeg->NonHalo Halo Halogenated (DCM, CHCl3) LiquidSeg->Halo NonHalo->Labeling Halo->Labeling FinalDisp Ship to Licensed Incinerator (Rotary Kiln) Labeling->FinalDisp

Figure 1: Decision matrix for the safe segregation and packaging of [2-[(2-Methylphenyl)methoxy]phenyl]methanol waste.

Spill Response & Decontamination

In the event of a spill in the laboratory:

  • Evacuate & PPE: Clear the immediate area. Don Nitrile gloves , safety goggles , and a lab coat . If dust is present, use an N95 respirator .

  • Containment:

    • Solids: Gently cover with a damp paper towel to prevent dust dispersion, then sweep up carefully.

    • Liquids: Surround with an inert absorbent (Vermiculite, Sand, or Universal Spill Pads). Do NOT use sawdust (combustible).

  • Cleanup:

    • Scoop absorbed material into a hazardous waste bag.

    • Wipe the surface with Ethanol or Isopropanol to remove organic residues.

    • Wash the area with soap and water.

  • Disposal of Debris: All cleanup materials (gloves, pads, towels) must be disposed of as hazardous chemical waste (Solid Organic).

Regulatory Compliance & Documentation

  • US EPA (RCRA): While not listed as a P- or U-listed waste specifically, it falls under the "Characteristic" definitions if flammable (D001). Always characterize unknown waste.

  • Documentation: Maintain a Waste Manifest tracking the volume and destination of the waste.

  • Verification: Before disposal, verify if your institution requires specific "Unknowns" testing if the label was lost.

Final Recommendation: Treat [2-[(2-Methylphenyl)methoxy]phenyl]methanol as a high-value, high-risk organic intermediate. The path of least resistance—and highest safety—is incineration . Ensure your waste contractor (e.g., Veolia, Clean Harbors) is aware of the specific chemical identity to optimize their burn profiles.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • U.S. Environmental Protection Agency (EPA). (2024). Resource Conservation and Recovery Act (RCRA) Regulations: 40 CFR Parts 239-282. [Link]

  • PubChem. (2024). Compound Summary: Benzyl Alcohol Derivatives (General Safety). National Library of Medicine. [Link]

  • Occupational Safety and Health Administration (OSHA). (2024). Hazard Communication Standard: Safety Data Sheets. [Link]

Personal protective equipment for handling [2-[(2-Methylphenyl)methoxy]phenyl]methanol

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Safety Summary

Chemical Context: [2-[(2-Methylphenyl)methoxy]phenyl]methanol (often identified as a key intermediate in the synthesis of Sarpogrelate) is a functionalized benzyl alcohol. While stable under ambient conditions, the benzylic ether and alcohol moieties present specific handling challenges.[1]

The "Why" Behind the Protocol: As a Senior Scientist, I prioritize the Precautionary Principle . For pharmaceutical intermediates where specific toxicological datasets (like full LD50 panels) may be incomplete compared to commodity chemicals, we must extrapolate hazards from structural analogs (benzylic alcohols).

  • Primary Hazard: Irritation (Skin/Eye/Respiratory).[2] The benzylic alcohol group is a known mucous membrane irritant.

  • Sensitization Risk: Benzylic derivatives can act as haptens, posing a risk of allergic skin reactions (sensitization) upon repeated exposure.

  • Physical State: Typically a crystalline solid or viscous oil. If solid, static charge generation during weighing is a critical vector for dust dispersion.

Part 2: Risk Assessment & Engineering Controls

Before donning PPE, you must establish Engineering Controls. PPE is the last line of defense, not the first.

Control LevelRequirementScientific Rationale
Primary Fume Hood / LEV The compound may release irritant vapors if heated or dust if solid. Maintain face velocity at 0.5 m/s (100 fpm) .
Secondary Static Control If handling >10g of solid, use an ionizing bar or anti-static weighing boat. Benzylic solids are prone to triboelectric charging, causing "fly-away" powder that bypasses standard airflow.
Tertiary Isolation Segregate weighing areas. Do not handle in open bench space to prevent cross-contamination of other assays.

Part 3: Personal Protective Equipment (PPE) Matrix

This matrix is designed for Self-Validating Safety : If you cannot meet the criteria in the "Selection Logic" column, the experiment must be paused.

Table 1: PPE Specifications
Protection ZoneRecommended GearSelection Logic (The "Why")
Hand (Solid Handling) Double Nitrile Gloves (Outer: 5 mil, Inner: 4 mil)Mechanical Barrier: Prevents incidental contact. The double layer visualizes breaches (if inner glove is colored) and reduces pinhole risk by 90%.
Hand (Solution Handling) Laminate / EVOH Gloves (e.g., Silver Shield®)Permeation Resistance: If dissolved in DCM or Acetone, nitrile degrades in <5 mins. The benzylic ether moiety facilitates skin absorption; laminate offers >480 min breakthrough time.
Eye / Face Chemical Splash Goggles (Indirect Vent)Vapor/Dust Seal: Safety glasses with side shields are insufficient for fine powders or heated oils which can sublime or drift.
Respiratory N95 (Minimum) or P100 (If outside hood)Particulate Filtration: Only required if engineering controls fail or during spill cleanup. The "2-methyl" substitution increases lipophilicity, making lung absorption rapid if inhaled.
Body Tyvek® Lab Coat (Closed front)Contamination Control: Cotton coats absorb liquids. Tyvek repels the viscous oil form of this intermediate, preventing dermal migration.

Part 4: Visualization of Safety Logic

Figure 1: PPE Selection Decision Tree

Caption: Logical flow for selecting glove and respiratory protection based on physical state and solvent context.

PPE_Logic Start Start: Handling [2-[(2-Methylphenyl)methoxy]phenyl]methanol State Physical State? Start->State Solid Solid / Powder State->Solid Weighing Liquid Solution / Oil State->Liquid Reaction/Workup Protocol_A Protocol A: Double Nitrile Gloves Fume Hood Required Standard Lab Coat Solid->Protocol_A Solvent Solvent Type? Liquid->Solvent Standard Standard (Water/Alcohol) Solvent->Standard Methanol/EtOH Aggressive Aggressive (DCM/THF) Solvent->Aggressive Halogenated Standard->Protocol_A Protocol_B Protocol B: Laminate (EVOH) Gloves Splash Goggles Tyvek Sleeves Aggressive->Protocol_B

Part 5: Operational Handling Protocol

Phase 1: Weighing & Transfer (Critical Step)

The majority of exposure incidents occur here due to static drift.

  • Preparation: Place a disposable anti-static mat inside the fume hood.

  • Donning: Put on inner nitrile gloves (taped to lab coat sleeves) and outer nitrile gloves.

  • Transfer:

    • Use a glass or metal spatula . Avoid plastic, which generates static charge that causes the benzylic powder to "jump."

    • Pro-Tip: If the substance is an oil/viscous liquid, use a positive-displacement pipette to prevent dripping.

  • Decontamination: Wipe the exterior of the container with a Kimwipe dampened in ethanol before removing it from the hood.

Phase 2: Solubilization & Reaction
  • Solvent Choice: When dissolving in halogenated solvents (DCM, Chloroform), immediately switch to Laminate/EVOH gloves (See Figure 1).

  • Temperature Control: If heating is required, ensure a reflux condenser is active. The vapor pressure of benzyl alcohol derivatives increases sharply >60°C, increasing inhalation risk.

Part 6: Emergency Response & Disposal

Figure 2: Spill Response Workflow

Caption: Step-by-step containment logic for solid or liquid spills to prevent laboratory contamination.

Spill_Response Event Spill Detected Assess Assess Volume & State Event->Assess Minor_Solid Minor Solid (<5g) Assess->Minor_Solid Major_Liq Liquid / Major (>5g) Assess->Major_Liq Action_Wet Wet Wipe Method: Cover with wet paper towel to prevent dust Minor_Solid->Action_Wet Action_Absorb Absorb & Isolate: Use Vermiculite/Sand Do NOT use combustible paper Major_Liq->Action_Absorb Disposal Disposal: Seal in Double Bag Label 'Haz-Waste' Action_Wet->Disposal Action_Absorb->Disposal

Disposal Protocols
  • Solid Waste: Dispose of as "Hazardous Organic Solid." Do not mix with oxidizers (e.g., permanganates) as benzylic alcohols can oxidize exothermically.

  • Liquid Waste: Segregate based on solvent.

    • Halogenated: If dissolved in DCM/Chloroform.

    • Non-Halogenated: If dissolved in Methanol/Ethyl Acetate.

  • Container: Triple rinse empty containers with Ethanol. Dispose of rinsate as hazardous waste.

Part 7: References

  • Fisher Scientific. (2023). Safety Data Sheet: [2-(2-Furyl)phenyl]methanol (Structural Analog Safety Profile). Retrieved from

  • ECHEMI. (2024). Sarpogrelate Hydrochloride Intermediate Safety Data. Retrieved from

  • Sigma-Aldrich. (2025).[3] General Safety Handling for Benzyl Alcohol Derivatives. Retrieved from

  • PubChem. (2025). Compound Summary: Sarpogrelate (Parent Compound Context). Retrieved from

Sources

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